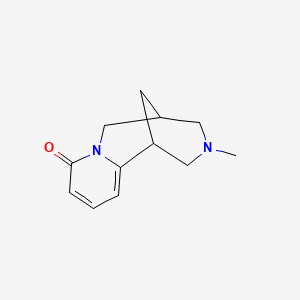

N-Methylcytisine

描述

N-甲基金雀花碱是一种在各种植物物种中发现的喹啉生物碱,特别是在豆科植物中。它在结构上与金雀花碱有关,并表现出一系列生物活性。

准备方法

合成路线和反应条件

N-甲基金雀花碱可以通过几种方法合成。一种方法包括在碳酸钾等碱存在下,用甲基碘化物甲基化金雀花碱。 另一种方法包括用甲醛和甲酸还原烷基化金雀花碱 .

工业生产方法

N-甲基金雀花碱的工业生产通常涉及从植物来源中提取金雀花碱,然后进行化学修饰。 提取过程通常采用乙醇或甲醇等溶剂,随后在受控条件下进行甲基化,以确保高收率和纯度 .

化学反应分析

反应类型

N-甲基金雀花碱经历各种化学反应,包括:

氧化: 它可以被氧化形成N-氧化物衍生物。

还原: 还原反应可以产生氨基衍生物。

常用试剂和条件

氧化: 过氧化氢或间氯过氧苯甲酸。

还原: 硼氢化钠或使用碳载钯催化氢化。

取代: 分别用溴或硝酸进行卤化和硝化.

形成的主要产物

氧化: N-甲基金雀花碱N-氧化物。

还原: 3-氨基和 5-氨基衍生物。

科学研究应用

作用机制

N-甲基金雀花碱主要通过与中枢神经系统中的烟碱型乙酰胆碱受体相互作用来发挥其作用。它选择性地结合这些受体,调节神经递质的释放并影响神经元活性。 这种相互作用被认为是其促智和抗炎特性的基础 .

相似化合物的比较

类似化合物

金雀花碱: 一种结构相关的生物碱,具有类似的生物活性。

尼古丁: 另一种烟碱型受体激动剂,对中枢神经系统有众所周知的效应。

洛贝林: 一种具有类似药理特性的生物碱,但结构特征不同.

独特性

N-甲基金雀花碱在其对烟碱型乙酰胆碱受体的特异性结合亲和力和其潜在的治疗应用方面是独一无二的。 与尼古丁不同,它不表现出成瘾性,使其成为医疗用途的安全替代品 .

属性

IUPAC Name |

11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUKMPMGVXCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871680 | |

| Record name | 3-Methyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63699-79-6, 486-86-2 | |

| Record name | 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63699-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CYTISINE, 3-METHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicity profile of Caulophylline compared to similar compounds like Cytisine and Nicotine?

A1: Caulophylline is significantly less toxic than Cytisine and Nicotine. In mice studies, Caulophylline hydrogen iodide was found to be one-fifth to one-tenth as toxic as Cytisine, while Caulophylline methiodide exhibited even lower toxicity, being less than one-thirtieth as toxic as Cytisine []. While all three compounds show similar peripheral effects, Caulophylline requires significantly higher doses to elicit comparable responses to Cytisine and Nicotine [].

Q2: What analytical techniques are commonly employed for the identification and quantification of Caulophylline in plant extracts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing Caulophylline in plant extracts, such as those from Radix Caulophylli []. This method allows for the separation and identification of various compounds, including Caulophylline, based on their retention times and mass spectral characteristics []. The use of a DB-5MS capillary column and specific temperature programming enables efficient separation and detection of Caulophylline along with other constituents [].

Q3: Beyond its presence in Radix Caulophylli, in what other plant species has Caulophylline been identified?

A3: Caulophylline has been identified in several plant species besides Radix Caulophylli. Research has shown its presence in:

Q4: What are the potential ecological implications of Caulophylline, particularly concerning invasive species?

A5: Studies have shown that Teline monspessulana, an invasive species, produces Caulophylline along with other alkaloids and phenolic compounds []. These compounds, particularly the alkaloids, have been shown to negatively affect the germination and growth of Nothofagus obliqua, a native Chilean tree species []. This suggests that Caulophylline, as part of the allelopathic arsenal of T. monspessulana, could be contributing to its invasive success by inhibiting the growth and establishment of native species [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)

![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)

![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)

![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)